molecular formula C7H12N2 B048848 2-Ethyl-1,5-dimethyl-1H-imidazole CAS No. 112725-81-2

2-Ethyl-1,5-dimethyl-1H-imidazole

Cat. No. B048848
CAS RN: 112725-81-2
M. Wt: 124.18 g/mol
InChI Key: KACBWSJPLBIMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,5-dimethyl-1H-imidazole (EDMI) is a heterocyclic organic compound that belongs to the imidazole family. It is a colorless liquid that is used in various scientific research applications due to its unique chemical properties. EDMI has a molecular formula of C7H12N2 and a molecular weight of 124.19 g/mol.

Scientific Research Applications

2-Ethyl-1,5-dimethyl-1H-imidazole has various scientific research applications due to its unique chemical properties. It is commonly used as a ligand in coordination chemistry and as a catalyst in organic synthesis. 2-Ethyl-1,5-dimethyl-1H-imidazole is also used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. 2-Ethyl-1,5-dimethyl-1H-imidazole has also been used as a corrosion inhibitor in the oil and gas industry.

Mechanism Of Action

The mechanism of action of 2-Ethyl-1,5-dimethyl-1H-imidazole is not fully understood. However, it is believed to act as a chelating agent, meaning it can form stable complexes with metal ions. This property makes 2-Ethyl-1,5-dimethyl-1H-imidazole useful in coordination chemistry and the synthesis of MOFs. In addition, 2-Ethyl-1,5-dimethyl-1H-imidazole has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
2-Ethyl-1,5-dimethyl-1H-imidazole has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. 2-Ethyl-1,5-dimethyl-1H-imidazole has been shown to have some antioxidant activity, which may have potential health benefits.

Advantages And Limitations For Lab Experiments

2-Ethyl-1,5-dimethyl-1H-imidazole has several advantages for use in laboratory experiments. It is readily available and easy to synthesize. It is also relatively inexpensive compared to other ligands used in coordination chemistry. 2-Ethyl-1,5-dimethyl-1H-imidazole has low toxicity and is considered safe for use in laboratory experiments. However, one limitation of 2-Ethyl-1,5-dimethyl-1H-imidazole is that it has limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-Ethyl-1,5-dimethyl-1H-imidazole. One area of interest is the synthesis of new MOFs using 2-Ethyl-1,5-dimethyl-1H-imidazole as a ligand. MOFs have potential applications in gas storage, separation, and catalysis, and the use of 2-Ethyl-1,5-dimethyl-1H-imidazole may lead to the development of new and improved MOFs. Another area of interest is the potential health benefits of 2-Ethyl-1,5-dimethyl-1H-imidazole's antioxidant properties. Further research is needed to fully understand the biochemical and physiological effects of 2-Ethyl-1,5-dimethyl-1H-imidazole and its potential use as an antioxidant. Additionally, the development of new synthetic methods for 2-Ethyl-1,5-dimethyl-1H-imidazole may lead to the discovery of new and useful properties of this compound.

Synthesis Methods

2-Ethyl-1,5-dimethyl-1H-imidazole can be synthesized through the reaction of 1,5-dimethylimidazole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction occurs under mild conditions and yields a high purity product. 2-Ethyl-1,5-dimethyl-1H-imidazole can also be synthesized through a one-pot reaction of 1,5-dimethylimidazole with ethyl bromoacetate and sodium hydride.

properties

CAS RN

112725-81-2

Product Name

2-Ethyl-1,5-dimethyl-1H-imidazole

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-ethyl-1,5-dimethylimidazole

InChI

InChI=1S/C7H12N2/c1-4-7-8-5-6(2)9(7)3/h5H,4H2,1-3H3

InChI Key

KACBWSJPLBIMGN-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N1C)C

Canonical SMILES

CCC1=NC=C(N1C)C

synonyms

1H-Imidazole,2-ethyl-1,5-dimethyl-(9CI)

Origin of Product

United States

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